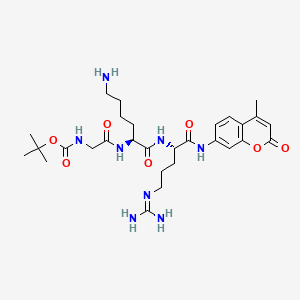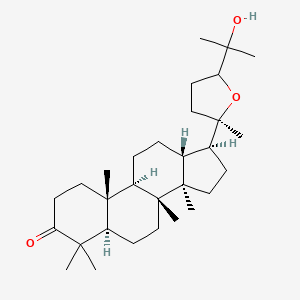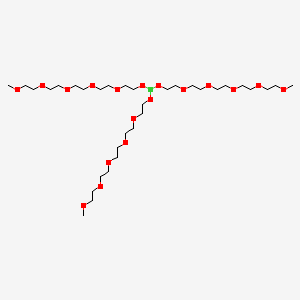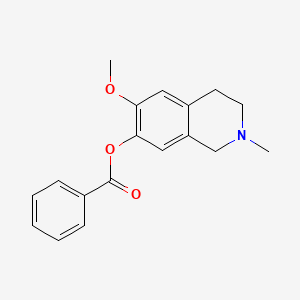![molecular formula C14H17ClN2O B565002 4-[(7-クロロ-4-キノリル)アミノ]-1-ペンタノール-d4 CAS No. 1215752-28-5](/img/structure/B565002.png)
4-[(7-クロロ-4-キノリル)アミノ]-1-ペンタノール-d4
説明
“4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4” is a biochemical used for proteomics research . It is also known as an intermediate in the preparation of labeled Cletoquine Oxalate and Chloroquine .
Synthesis Analysis
The synthesis of similar 7-chloro-4-aminoquinoline derivatives has been achieved by a nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The intermediates are then treated with substituted aromatic/heteroaromatic aldehydes to produce the corresponding Schiff bases .Molecular Structure Analysis
The molecular formula of “4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4” is C14H13D4ClN2O, and it has a molecular weight of 268.78 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include nucleophilic aromatic substitution and the formation of Schiff bases .Physical And Chemical Properties Analysis
The compound is solid in form . More specific physical and chemical properties such as solubility, melting point, etc., are not available in the retrieved resources.作用機序
Target of Action
The primary target of 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4, a derivative of 7-chloro-4-aminoquinoline, is likely to be similar to that of other 4-aminoquinoline compounds . These compounds are known to target the heme polymerase enzyme in the malaria parasite Plasmodium falciparum . This enzyme plays a crucial role in the parasite’s survival by detoxifying the heme released during hemoglobin digestion .
Mode of Action
The compound’s interaction with its target is likely to involve the inhibition of heme polymerase, thereby preventing the detoxification of heme . This leads to an accumulation of toxic heme within the parasite, which can cause its death .
Biochemical Pathways
The affected pathway is the heme detoxification pathway in the malaria parasite. By inhibiting heme polymerase, the compound disrupts this pathway and prevents the conversion of toxic heme into non-toxic hemozoin . The downstream effect is the accumulation of toxic heme, leading to the death of the parasite .
Pharmacokinetics
It can be inferred that like other 4-aminoquinoline compounds, it may have good oral bioavailability and distribution in body tissues
Result of Action
The molecular effect of the compound’s action is the inhibition of heme polymerase, leading to disruption of heme detoxification . The cellular effect is the death of the malaria parasite due to the accumulation of toxic heme .
Action Environment
For example, the compound’s activity could be influenced by the pH of the parasite’s digestive vacuole, where heme detoxification occurs
実験室実験の利点と制限
The use of 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4 in laboratory experiments has several advantages. It is a synthetic compound, so it is easy to obtain and store. It is also an analogue of 4-CAP, so it can be used to study the properties of 4-CAP without the need for animal testing.
However, there are also some limitations to the use of 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4 in laboratory experiments. It is not approved for use in humans, so it cannot be used in clinical trials. It is also not as widely studied as other MAOIs, so there may be unknown risks associated with its use.
将来の方向性
There are several future directions for research into 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4. Further research is needed to better understand its mechanism of action, as well as its effects on cognition, behavior, and physiological processes. It could also be studied in combination with other drugs, such as SSRIs and tricyclic antidepressants, to determine if there are any synergistic effects. Additionally, further research could be conducted to determine if there are any potential therapeutic applications for 4-CAP and its derivatives.
科学的研究の応用
抗菌活性
4-[(7-クロロ-4-キノリル)アミノ]-1-ペンタノール-d4を含む新規7-クロロ-4-アミノキノリン誘導体の合成は、それらの抗菌の可能性について検討されてきました . これらの化合物は、求核的芳香族置換反応によって効率的に合成されました。抗菌試験の結果、これらの誘導体のいくつかは細菌に対して顕著な活性を示し、MIC(最小発育阻止濃度)値は1.5〜12.5 µg/mLの範囲でした。しかし、それらは抗真菌活性は示しませんでした。炭素鎖リンカーの長さと化合物の電子特性は、それらの生物活性を決定する上で重要な役割を果たします。
医薬品規格
2-[(7-クロロ-4-キノリル)アミノ]ペンチルアミン: (BP基準物質)は、医薬品の一次基準物質として使用されます。 これは、さまざまな分析技術を用いて、医薬品製剤および生物試料中の分析物の正確な定量に使用されます .
生物活性化合物の設計
4-アミノキノリン核は自然界に広く存在し、生物活性化合物の設計に利用されてきました。 研究者らは、抗毒性、抗マラリア、抗リーシュマニア、抗血小板凝集、抗ウイルス、抗炎症、免疫調節、および抗癌などの分野におけるその可能性を探求してきました .
シッフ塩基誘導体
7-クロロ-4-アミノキノリンから誘導されたものを含むシッフ塩基は、その生物殺傷活性でよく知られています。 これらの化合物は、その抗菌、抗真菌、および抗ウイルス特性について広く研究されてきました .
マラリア研究との重複
マラリアとその他の感染症の地理的な重複により、新しい抗菌薬の開発におけるアミノキノリン部分の探求が進められています。 7-クロロ-4-アミノキノリンのシッフ塩基を含む化合物は、この文脈で有望である可能性があります .
特性
IUPAC Name |
4-[(7-chloroquinolin-4-yl)amino]-1,1,2,2-tetradeuteriopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c1-10(3-2-8-18)17-13-6-7-16-14-9-11(15)4-5-12(13)14/h4-7,9-10,18H,2-3,8H2,1H3,(H,16,17)/i2D2,8D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUKCXDUDOUBKN-IJPFRAOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCO)NC1=C2C=CC(=CC2=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C([2H])([2H])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S,3S,4R)-2-Azido-3,4-bis[(tert-butyldimethylsilyl)oxy]-1-octadecanol](/img/structure/B564919.png)
![(2S,3S,4R)-2-Azido-1,3,4-tri-O-[(tert-butyldimethylsilyl)oxy]octadecane](/img/structure/B564921.png)
![7-Ethyl-10-(4-[[benzylcarbamoyl]amino]-1-piperidino)carbonyloxycamptothecin](/img/structure/B564922.png)



![(1E,2E)-1,2-Di(pyridin-2-yl)-N~1~,N~2~-bis[(pyridin-2-yl)methyl]ethane-1,2-diimine](/img/structure/B564930.png)





